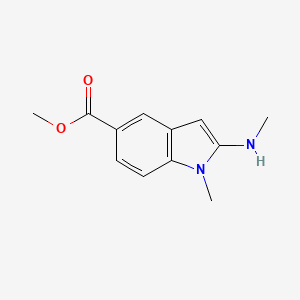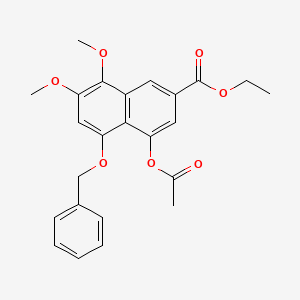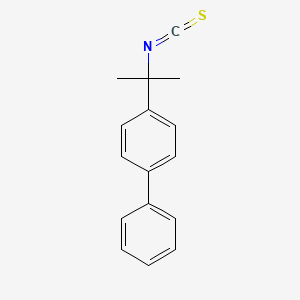
1,1'-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- is an organic compound with the molecular formula C16H13NS It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an isothiocyanato group
Métodos De Preparación
The synthesis of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- typically involves the reaction of 4-isopropylbiphenyl with thiophosgene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at room temperature for several hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanato group can be substituted by nucleophiles such as amines, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Addition Reactions: The isothiocyanato group can participate in addition reactions with compounds containing active hydrogen atoms.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antimicrobial properties against human pathogens.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- involves its interaction with specific molecular targets. For instance, as an aldehyde dehydrogenase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of aldehydes to carboxylic acids. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy drugs . The compound may also disrupt microbial cell membranes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
1,1’-Biphenyl, 4-(1-isothiocyanato-1-methylethyl)- can be compared with other isothiocyanate compounds such as:
- 1-(Isothiocyanatomethyl)-4-phenylbenzene
- 1-Isothiocyanato-3,5-bis(trifluoromethyl)benzene
These compounds share similar functional groups but differ in their molecular structures and specific applications.
Propiedades
Número CAS |
669055-43-0 |
|---|---|
Fórmula molecular |
C16H15NS |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
1-(2-isothiocyanatopropan-2-yl)-4-phenylbenzene |
InChI |
InChI=1S/C16H15NS/c1-16(2,17-12-18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clave InChI |
NHFUQAQVRPRRRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


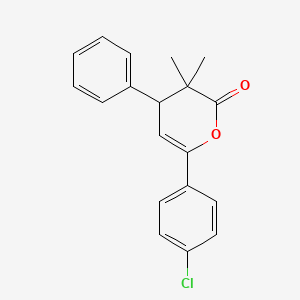
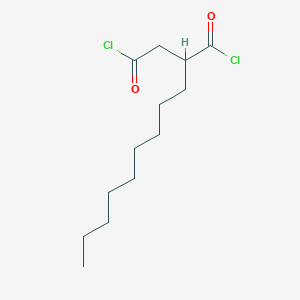
![2,3,5,6,7,8-Hexahydroimidazo[2,1-b][1,3]thiazepine](/img/structure/B12537086.png)


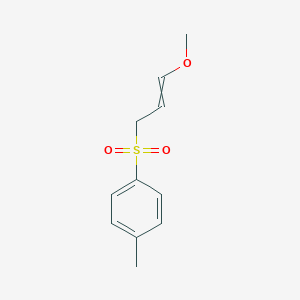
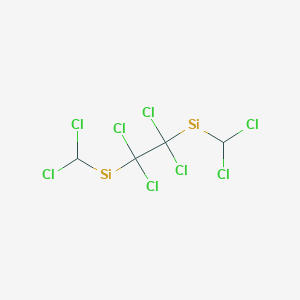

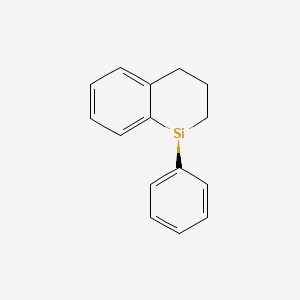
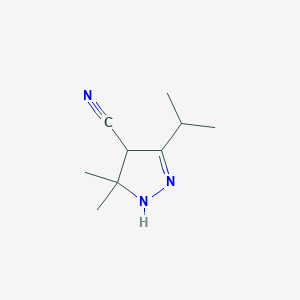
![[(2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]sulfanyl}ethyl)sulfanyl]acetic acid](/img/structure/B12537144.png)
